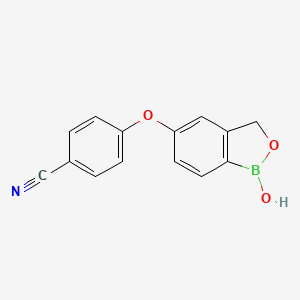

Crisaborole

Description

Propriétés

IUPAC Name |

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZAGAREISWJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238231 | |

| Record name | AN2728 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Crisaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

906673-24-3 | |

| Record name | Crisaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906673-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crisaborole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crisaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AN2728 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRISABOROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crisaborole's Mechanism of Action in Atopic Dermatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisaborole, a novel non-steroidal topical treatment, has emerged as a significant therapeutic option for mild-to-moderate atopic dermatitis (AD). Its unique boron-based structure facilitates skin penetration and selective inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade of AD. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

The primary mechanism of action of this compound in atopic dermatitis is the selective inhibition of phosphodiesterase 4 (PDE4).[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates inflammatory responses.[2] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1] This increase in cAMP levels subsequently downregulates inflammatory responses by inhibiting the expression of pro-inflammatory cytokines.[2][3]

The boron atom within the this compound molecule plays a critical role by binding to the bimetal center of the PDE4 enzyme, leading to competitive and reversible inhibition.[1]

Quantitative Analysis of PDE4 Inhibition

This compound demonstrates potent inhibitory activity against various PDE4 isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the enzyme's activity, are summarized in the table below.

| Target Enzyme/Isoform | IC50 Value (nM) | Reference |

| PDE4 (General) | 490 | [4] |

| PDE4A | Range: 55 - 340 | [5] |

| PDE4B | Range: 55 - 340 | [5] |

| PDE4B2 (catalytic domain) | 75 | [5] |

| PDE4C | Range: 55 - 340 | [5] |

| PDE4D | Range: 55 - 340 | [5] |

| PDE1A3 | 6100 | [4] |

| PDE3Cat | 6400 | [4] |

| PDE7A1 | 730 | [4] |

Downstream Effects: Modulation of Inflammatory Cytokines

The elevation of intracellular cAMP levels initiated by this compound's inhibition of PDE4 leads to a reduction in the production and release of several pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis. This includes cytokines involved in the T-helper (Th)1, Th2, and Th17/Th22 inflammatory pathways.[6][7]

Quantitative Analysis of Cytokine Inhibition

The inhibitory effect of this compound on the release of key inflammatory cytokines has been quantified through in vitro studies. The IC50 values for the inhibition of various cytokines are presented below.

| Cytokine | IC50 Value (µM) | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | 0.54 | [4] |

| Interleukin-2 (IL-2) | 0.61 | [4] |

| Interleukin-5 (IL-5) | 2.4 | [4] |

| Interferon-gamma (IFN-γ) | 0.83 | [4] |

| Interleukin-10 (IL-10) | 5.3 | [4] |

This compound has also been shown to reduce the levels of other crucial cytokines in atopic dermatitis, including IL-4, IL-13, and IL-31, although specific IC50 values from the available search results are not provided.[6]

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway through which this compound exerts its anti-inflammatory effects in atopic dermatitis.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's mechanism of action.

In Vitro PDE4 Inhibition Assay

Objective: To determine the inhibitory activity of this compound against PDE4 enzymes.

Methodology:

-

Enzyme Source: Recombinant human PDE4 isoforms (A, B, C, and D) are used.

-

Assay Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The inhibitory effect of this compound is determined by quantifying the reduction in this conversion.

-

Procedure:

-

A reaction mixture is prepared containing a fixed concentration of the PDE4 enzyme, a fluorescently labeled cAMP substrate, and varying concentrations of this compound or a vehicle control.

-

The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is terminated, and a detection reagent is added that binds to the product (AMP), generating a fluorescent signal.

-

The fluorescence is measured using a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cytokine Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines by human immune cells.

Methodology:

-

Cell Source: PBMCs are isolated from the whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation:

-

Isolated PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour).

-

The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) from E. coli (e.g., at a concentration of 100 ng/mL), to induce cytokine production.[8]

-

The cell cultures are incubated for a further period (e.g., 4-24 hours) to allow for cytokine secretion.[1][8]

-

-

Cytokine Measurement:

-

The cell culture supernatants are collected after incubation.

-

The concentrations of specific cytokines (e.g., TNF-α, IL-2, IL-5, IFN-γ) in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits specific to each cytokine.

-

-

Data Analysis: The percentage of inhibition of cytokine release is calculated for each this compound concentration compared to the stimulated vehicle control. IC50 values are then determined.

In Vivo Murine Model of Atopic Dermatitis

Objective: To evaluate the in vivo efficacy of topical this compound in reducing the signs of atopic dermatitis.

Methodology:

-

Animal Model: A commonly used model involves the topical application of MC903 (calcipotriol), a vitamin D3 analog, to the skin of mice (e.g., on the ear or shaved back) to induce an AD-like inflammatory phenotype.[9]

-

Induction of Atopic Dermatitis:

-

MC903 is applied daily for a specified period (e.g., 8-14 days) to induce characteristic features of AD, including erythema, scaling, and skin thickening.[9]

-

-

Treatment Protocol:

-

Following the induction period, the affected skin areas are treated topically with this compound ointment (e.g., 2%) or a vehicle control, typically once or twice daily for a defined treatment period.[10]

-

-

Efficacy Assessment:

-

Clinical Scoring: The severity of atopic dermatitis is assessed using a scoring system such as the Atopic Dermatitis Severity Index (ADSI). The ADSI scores individual signs including pruritus, erythema, exudation, excoriation, and lichenification on a scale of 0 (none) to 3 (severe).[11][12]

-

Histological Analysis: Skin biopsies are collected at the end of the study for histological examination to assess epidermal thickness and inflammatory cell infiltration.

-

Biomarker Analysis: Skin samples can be analyzed for the expression of inflammatory cytokines and other relevant biomarkers using techniques like quantitative PCR or proteomics.[7]

-

-

Data Analysis: The scores for clinical signs, epidermal thickness, and biomarker levels are compared between the this compound-treated and vehicle-treated groups to determine the efficacy of the treatment.

In Vitro Skin Penetration Study (Franz Diffusion Cell)

Objective: To assess the permeation and retention of this compound in the skin.

Methodology:

-

Apparatus: Vertical Franz diffusion cells are used for this assay.[13][14]

-

Skin Membrane: Excised skin from a suitable animal model (e.g., porcine ear skin) or human cadaver skin is mounted on the diffusion cell, with the stratum corneum facing the donor compartment.[13]

-

Procedure:

-

The receptor compartment of the Franz cell is filled with a receptor solution (e.g., phosphate-buffered saline) and maintained at a physiological temperature (e.g., 32°C on the skin surface).[13]

-

A finite dose of this compound ointment (e.g., 2%) is applied to the surface of the skin in the donor compartment.[13]

-

Samples are collected from the receptor solution at predetermined time intervals to measure the amount of this compound that has permeated through the skin.

-

At the end of the experiment, the skin is removed from the cell, and the different layers (stratum corneum, epidermis, and dermis) are separated. The amount of this compound retained in each layer is extracted and quantified.

-

-

Quantification: The concentration of this compound in the receptor solution and skin extracts is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).[15]

-

Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time to determine the permeation profile. The amount of this compound retained in each skin layer is also calculated.

Conclusion

This compound exerts its therapeutic effect in atopic dermatitis through a well-defined mechanism of action centered on the inhibition of PDE4. This leads to an increase in intracellular cAMP, which in turn suppresses the production of a broad range of pro-inflammatory cytokines that drive the disease process. The quantitative data from in vitro and in vivo studies provide robust evidence for this mechanism. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of novel anti-inflammatory therapies for atopic dermatitis and other inflammatory skin diseases.

References

- 1. Comparative in vitro stimulation with lipopolysaccharide to study TNFalpha gene expression in fresh whole blood, fresh and frozen peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijord.com [ijord.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Keratinocytes activated by IL-4/IL-13 express IL-2Rγ with consequences on epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluating the Efficacy of this compound Using the Atopic Dermatitis Severity Index and Percentage of Affected Body Surface Area - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating the Efficacy of this compound Using the Atopic Dermatitis Severity Index and Percentage of Affected Body Surface Area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. aurigaresearch.com [aurigaresearch.com]

- 15. Development and validation of a simple method for the extraction and quantification of this compound in skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Boron Advantage: Unraveling Crisaborole's Therapeutic Efficacy in Atopic Dermatitis

A Technical Guide for Researchers and Drug Development Professionals

Published: December 13, 2025

Executive Summary

Crisaborole, a non-steroidal topical agent, has emerged as a significant therapeutic option for mild-to-moderate atopic dermatitis (AD). Its efficacy is intrinsically linked to its unique boron-based chemical structure, which facilitates potent and selective inhibition of phosphodiesterase 4 (PDE4). This enzyme is a critical regulator of inflammatory responses within immune and skin cells. This technical guide provides an in-depth exploration of the pivotal role of boron chemistry in this compound's mechanism of action, offering valuable insights for researchers, scientists, and professionals engaged in drug development. Through a comprehensive review of its interaction with PDE4, the ensuing signaling cascade, and relevant experimental data, this document elucidates the chemical and biological underpinnings of this compound's therapeutic effect.

Introduction: The Challenge of Atopic Dermatitis and the Advent of Boron-Based Therapeutics

Atopic dermatitis is a chronic inflammatory skin condition characterized by pruritus, erythema, and eczematous lesions, significantly impacting the quality of life of millions worldwide.[1][2] Traditional topical treatments have often relied on corticosteroids, which, despite their efficacy, are associated with potential long-term side effects. This has driven the search for novel, non-steroidal anti-inflammatory agents. This compound (formerly AN2728), a benzoxaborole, represents a first-in-class topical PDE4 inhibitor, offering a targeted approach to managing the inflammation central to AD.[3][4] The incorporation of a boron atom into its molecular structure is not a mere chemical curiosity but the cornerstone of its therapeutic activity.[5][6]

The Central Role of Boron in the Mechanism of Action

The therapeutic effect of this compound is predicated on its ability to selectively inhibit PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1][5] The boron atom within the benzoxaborole ring of this compound is the key to this interaction.

The Boron-PDE4 Interaction: A Reversible Covalent Bond

Unlike traditional carbon-based inhibitors, the boron atom in this compound acts as a Lewis acid, readily accepting a pair of electrons.[5][6] This unique electrophilic nature allows it to form a reversible covalent bond with a hydroxyl group present in the bimetallic (Zn²⁺ and Mg²⁺) active site of the PDE4 enzyme.[7][8][9] This interaction effectively traps the enzyme in an inactive state, preventing it from hydrolyzing cAMP to adenosine monophosphate (AMP).[3][8] The reversibility of this bond is a crucial aspect, potentially contributing to a favorable safety profile.

dot

The Consequence of PDE4 Inhibition: Elevating cAMP Levels

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in target cells, including keratinocytes and various immune cells such as T-cells, monocytes, and macrophages.[1][2][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the activity of downstream transcription factors.[10]

The Anti-Inflammatory Cascade: From cAMP to Cytokine Suppression

The increase in intracellular cAMP triggers a cascade of anti-inflammatory events, ultimately leading to the alleviation of AD symptoms.

Downregulation of Pro-Inflammatory Cytokines

Elevated cAMP levels, through PKA activation, lead to the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[10][11] This results in the reduced transcription and release of a wide array of pro-inflammatory cytokines that are central to the pathophysiology of atopic dermatitis.[1][4][10] These suppressed cytokines include:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukins (IL-2, IL-4, IL-5, IL-12, IL-13, IL-17, IL-22, IL-23, IL-31)

-

Interferon-gamma (IFN-γ)

The reduction of these cytokines mitigates the inflammatory response in the skin, leading to a decrease in erythema, induration, and pruritus.[1][10][11]

dot

Quantitative Data on PDE4 Inhibition

The inhibitory potency of this compound against PDE4 has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of an inhibitor.

| Compound | Target | IC50 Value | Reference(s) |

| This compound | PDE4 | 0.75 µM | [12] |

| PDE4 (isoforms) | 55 - 340 nM | [11] | |

| Apremilast | PDE4 | 0.14 µM | [9] |

| PDE4 (isoforms) | 8.9 - 48 nM | [11] | |

| Roflumilast | PDE4 | 0.7 nM | [9] |

Note: IC50 values can vary depending on the specific assay conditions and PDE4 isoform tested.

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by a variety of in vitro and in vivo experimental models.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is used. The substrate, cAMP, is typically radiolabeled (e.g., [³H]cAMP) or fluorescently labeled.

-

Incubation: The PDE4 enzyme is incubated with varying concentrations of this compound (or a vehicle control) in a suitable buffer.

-

Reaction Initiation: The reaction is initiated by the addition of the cAMP substrate.

-

Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a stop reagent or by heat inactivation.

-

Separation and Quantification: The product of the enzymatic reaction (AMP) is separated from the unreacted cAMP. In radiometric assays, this is often achieved using chromatography or scintillant-coated beads. In fluorescence-based assays, the change in fluorescence polarization or intensity is measured.

-

Data Analysis: The amount of product formed (or substrate remaining) is quantified. The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.[13]

dot

Cytokine Release from Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the effect of this compound on the release of pro-inflammatory cytokines from human immune cells.

Methodology:

-

PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture and Treatment: PBMCs are cultured in a suitable medium and treated with various concentrations of this compound or a vehicle control.

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA), to induce cytokine production.[14][15]

-

Supernatant Collection: After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IL-2, IL-12, IL-23) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The levels of cytokines in the this compound-treated groups are compared to the stimulated vehicle control to determine the inhibitory effect.

In Vivo Murine Models of Atopic Dermatitis

Objective: To evaluate the therapeutic efficacy of topical this compound in reducing skin inflammation in an animal model that mimics human atopic dermatitis.

Methodology:

-

Induction of AD-like Phenotype: An AD-like skin inflammation is induced in mice (e.g., BALB/c or C57BL/6 strains) through epicutaneous sensitization and challenge with an allergen such as ovalbumin (OVA) or a hapten like oxazolone.[16][17][18] This leads to the development of skin lesions characterized by erythema, edema, and immune cell infiltration.

-

Topical Treatment: A formulation of this compound (typically 2% ointment) or a vehicle control is applied topically to the inflamed skin of the mice for a specified duration.[3][7]

-

Assessment of Inflammation: The severity of skin inflammation is assessed using several parameters:

-

Clinical Scoring: Visual scoring of skin lesions for erythema, scaling, and excoriation.

-

Ear Thickness Measurement: In models where inflammation is induced on the ear, changes in ear thickness are measured using calipers as an indicator of edema.

-

Histological Analysis: Skin biopsies are taken for histological examination to assess epidermal hyperplasia, and inflammatory cell infiltration (e.g., eosinophils, mast cells, T-cells).

-

Biomarker Analysis: Skin tissue or serum can be analyzed for the expression of inflammatory cytokines and chemokines.

-

-

Data Analysis: The treatment groups are compared to the vehicle control group to determine the statistical significance of any reduction in inflammatory parameters.

Conclusion: The Boron Advantage in Dermatological Drug Development

The therapeutic success of this compound in atopic dermatitis is a testament to the power of innovative medicinal chemistry. The strategic incorporation of a boron atom into its molecular scaffold imparts a unique mechanism of action, enabling potent and reversible inhibition of PDE4. This, in turn, leads to the suppression of the inflammatory cascade that drives the signs and symptoms of atopic dermatitis. The data and experimental methodologies presented in this guide underscore the critical role of boron chemistry in this compound's efficacy. As the field of dermatology continues to seek safer and more effective treatments, the "boron advantage" demonstrated by this compound serves as a compelling paradigm for the future of targeted topical therapies. The ongoing exploration of boron-containing compounds holds significant promise for the development of novel therapeutics for a range of inflammatory and other diseases.[6][19]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Pfizer Announces Positive Top-Line Results from Phase 4 Study of this compound Ointment, 2%, in Children Aged 3 Months to Less Than 24 Months with Mild to Moderate Atopic Dermatitis | Pfizer [pfizer.com]

- 3. This compound efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. dermnetnz.org [dermnetnz.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. This compound and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]

- 12. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. clinmedjournals.org [clinmedjournals.org]

- 15. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

Crisaborole: A Technical Guide to a Novel Phosphodiesterase 4 (PDE4) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisaborole is a first-in-class, non-steroidal, topical phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of mild to moderate atopic dermatitis (AD).[1] Its unique boron-based structure facilitates effective skin penetration and a targeted anti-inflammatory effect.[2] By selectively inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger that modulates inflammatory pathways. This guide provides a comprehensive technical overview of this compound's mechanism of action, biochemical properties, and the experimental methodologies used to characterize its function as a potent PDE4 inhibitor.

Introduction to this compound and Phosphodiesterase 4

Atopic dermatitis is a chronic inflammatory skin disease characterized by an overactive immune response.[1] A key enzyme implicated in this inflammatory cascade is phosphodiesterase 4 (PDE4), which is highly expressed in keratinocytes and various immune cells, including T cells, monocytes, and macrophages.[3][4] PDE4 hydrolyzes and thereby deactivates cAMP. In inflammatory conditions like AD, elevated PDE4 activity leads to decreased cAMP levels, which in turn promotes the production and release of pro-inflammatory cytokines.[5]

This compound (formerly AN2728) is a small-molecule (251.1 Da) benzoxaborole designed for topical administration.[2] Its low molecular weight allows for efficient penetration through the skin to target PDE4 within inflammatory cells.[2] By inhibiting PDE4, this compound addresses a key component of the underlying pathophysiology of AD.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound functions as a competitive, reversible inhibitor of the PDE4 enzyme.[6] Its mechanism centers on the elevation of intracellular cAMP levels, which subsequently suppresses inflammatory responses.

The PDE4-cAMP Signaling Pathway

The canonical PDE4-cAMP signaling pathway is a critical regulator of cellular inflammation. This compound's intervention in this pathway is visualized below.

References

- 1. Efficacy and safety of this compound ointment, a novel, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis (AD) in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparative in vitro stimulation with lipopolysaccharide to study TNFalpha gene expression in fresh whole blood, fresh and frozen peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Discovery and Synthesis of Crisaborole: A Benzoxaborole PDE4 Inhibitor

A Technical Guide for Drug Development Professionals

Abstract

Crisaborole (formerly AN2728), marketed as Eucrisa®, is a non-steroidal, topical anti-inflammatory agent that represents a significant advancement in the treatment of mild-to-moderate atopic dermatitis (AD).[1][2] Its development marked a milestone in the application of boron chemistry to medicinal chemistry. This compound is a selective phosphodiesterase 4 (PDE4) inhibitor, which modulates the inflammatory cascade central to the pathophysiology of AD.[3][4] This technical guide provides an in-depth overview of the discovery of the novel benzoxaborole scaffold, the synthetic pathways developed for this compound, its mechanism of action, and the key experimental protocols used in its characterization.

Discovery of this compound

The journey to this compound began with the exploration of boron-containing compounds as a novel class of therapeutic agents. Anacor Pharmaceuticals pioneered the development of a proprietary benzoxaborole chemistry platform, aiming to create small molecules that could engage in reversible covalent binding with enzyme active sites.[1]

A series of phenoxy benzoxaboroles were synthesized and subjected to a screening cascade to evaluate their inhibitory activity against PDE4 and their ability to suppress the release of pro-inflammatory cytokines. From this library, 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, then coded as AN2728, emerged as a highly potent candidate both in vitro and in vivo. The incorporation of a boron atom was a key design feature, resulting in a low-molecular-weight compound (251 daltons) that facilitates effective penetration through the skin, a critical attribute for a topical dermatological agent.[4][5]

Synthesis of this compound

The synthesis of this compound has been described through several routes in patent literature. A common strategy involves the coupling of a pre-formed benzoxaborole precursor with a cyanophenoxy moiety. The following sections detail a representative synthetic approach and experimental protocol.

General Synthetic Scheme

A prevalent synthetic strategy involves the reaction of a protected 2-bromo-5-hydroxybenzyl alcohol with 4-fluorobenzonitrile, followed by a metal-halogen exchange and reaction with a borate ester to form the benzoxaborole ring. An alternative, high-yield three-step process has also been developed, starting from 2-bromo-5-hydroxybenzaldehyde.[6] This process is advantageous as it operates under milder conditions and is more scalable.[6]

Caption: High-level overview of a synthetic route to this compound.

Experimental Protocol: Synthesis of a Key Intermediate

The following protocol is a representative example for the synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile, a key intermediate in an efficient this compound synthesis, adapted from patent literature.[6]

Objective: To synthesize 4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile via reduction and subsequent etherification.

Materials:

-

2-Bromo-5-hydroxybenzaldehyde (1 equivalent)

-

Sodium borohydride (NaBH₄) (0.5 equivalents)

-

2,6-dichloro-4-fluorobenzonitrile (1 equivalent)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Sodium hydroxide (NaOH) for stabilization of NaBH₄ solution

Procedure:

-

Reduction of Aldehyde:

-

Dissolve 2-bromo-5-hydroxybenzaldehyde (20.1 g, 100 mmol) in THF (80 mL) in a reaction flask.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a solution of NaBH₄ (1.9 g, 50 mmol) in water (10 mL, stabilized with a drop of NaOH) over 30 minutes, maintaining the temperature below 5°C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5°C. The resulting solution contains 2-bromo-5-hydroxyphenylmethanol and is used directly in the next step.

-

-

Williamson Ether Synthesis:

-

To the solution from the previous step, add DMF (100 mL), 2,6-dichloro-4-fluorobenzonitrile (19.0 g, 100 mmol), and K₂CO₃ (27.6 g, 200 mmol).

-

Warm the mixture to room temperature and stir for 5 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of starting materials.

-

Upon completion, add water (400 mL) to the reaction mixture to precipitate the product.

-

Stir the resulting slurry for 30 minutes.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield the title intermediate.

-

Summary of Reaction Steps

| Step | Reaction | Key Reagents | Solvent | Temperature | Reported Overall Yield |

| 1 | Reduction | NaBH₄ | THF/Water | 0-5°C | \multirow{3}{*}{74%[6]} |

| 2 | Ether Synthesis | K₂CO₃ | THF/DMF | Room Temp | |

| 3 | Cyclization/Dechlorination | n-BuLi, B(OiPr)₃, Pd/C, H₂ | THF | -78°C to RT |

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme highly expressed in keratinocytes and immune cells.[7][8]

PDE4 Inhibition and cAMP Modulation

PDE4 is responsible for the hydrolysis of the intracellular second messenger cyclic adenosine monophosphate (cAMP) into its inactive metabolite, adenosine monophosphate (AMP).[4] In inflammatory conditions like atopic dermatitis, PDE4 activity is elevated, leading to depleted cAMP levels.[8] By inhibiting PDE4, this compound increases intracellular cAMP concentrations.[3][9] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, ultimately leading to a reduction in the production and release of pro-inflammatory cytokines.[10]

The unique boron atom within the benzoxaborole structure is critical for its inhibitory activity. It forms a reversible, covalent bond with the bimetal center (containing zinc and magnesium ions) in the active site of the PDE4 enzyme, effectively blocking its catalytic function.[3][9][11]

Signaling Pathway

// Nodes ProInflammatory_Stimuli [label="Pro-inflammatory\nStimuli", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PDE4 [label="PDE4", fillcolor="#F1F3F4", fontcolor="#202124"]; AMP [label="AMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-4, IL-5, IL-13 etc.)", shape=box, style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Signs & Symptoms of AD)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ProInflammatory_Stimuli -> AC [label="activates"]; ATP -> AC [style=dashed, arrowhead=none]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; PKA -> NFkB [label="inhibits", arrowhead=tee]; NFkB -> Cytokines [label="promotes transcription"]; Cytokines -> Inflammation [label="drives"];

PDE4 -> cAMP [label="hydrolyzes", arrowhead=tee, color="#EA4335", style=bold]; cAMP -> PDE4 [style=dashed, arrowhead=none]; PDE4 -> AMP;

This compound -> PDE4 [label="inhibits", arrowhead=tee, color="#34A853", style=bold, len=1.5]; }

Caption: this compound inhibits PDE4, increasing cAMP and reducing inflammation.

Quantitative Data

This compound has been characterized extensively to quantify its potency against PDE4 and its effect on cytokine production.

Table 1: PDE4 Inhibition by this compound

| PDE4 Target | IC₅₀ Value | Reference(s) |

| PDE4 (General) | 0.49 µM (490 nM) | [12] |

| PDE4 (Multiple Isoforms) | 55 - 340 nM | [13] |

| PDE4B2 (Catalytic Domain) | 75 nM | [13][14] |

| PDE4Cat (Catalytic Domain) | 0.11 µM (110 nM) | [12] |

Table 2: Inhibition of Cytokine Release by this compound

| Cytokine | IC₅₀ Value | Reference(s) |

| TNF-α | 0.172 - 0.54 µM | [12] |

| IL-2 | 0.205 - 0.61 µM | [12] |

| IL-4 | 0.48 µM | |

| IL-5 | 2.03 - 2.4 µM | [12] |

| IFN-γ | 0.696 - 0.83 µM | [12] |

| IL-10 | 5.3 µM | [12] |

Key Experimental Protocols

Protocol: In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified PDE4 enzyme.

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B2)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

cAMP (substrate)

-

5'-Nucleotidase (snake venom)

-

This compound (test compound)

-

DMSO (vehicle)

-

Phosphate detection reagent (e.g., Malachite Green)

-

96-well microplate

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations. Include a DMSO-only vehicle control.

-

Reaction Setup: In a 96-well plate, add in order:

-

Assay Buffer

-

This compound dilution or vehicle

-

PDE4 enzyme solution.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add cAMP solution to all wells to initiate the enzymatic reaction.

-

Enzymatic Reaction: Incubate for a defined period (e.g., 20 minutes) at 30°C, ensuring the reaction remains in the linear range.

-

Second Enzymatic Step: Add 5'-Nucleotidase to each well. This enzyme converts the AMP (product of the PDE4 reaction) into adenosine and inorganic phosphate (Pi). Incubate for 10 minutes at 30°C.

-

Detection: Add the phosphate detection reagent (e.g., Malachite Green) to all wells to stop the reaction and develop color. The intensity of the color is proportional to the amount of inorganic phosphate produced.

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Caption: Experimental workflow for a typical PDE4 inhibition assay.

Protocol: Cytokine Release Assay from PBMCs

This protocol is adapted from generalized methods for testing anti-inflammatory compounds.[15]

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines from stimulated human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Lipopolysaccharide (LPS) as a stimulant.

-

This compound (test compound).

-

DMSO (vehicle).

-

96-well cell culture plate.

-

ELISA kits for target cytokines (e.g., TNF-α, IL-4).

Procedure:

-

Cell Plating: Resuspend isolated PBMCs in complete RPMI medium and adjust the cell density. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.

-

Stimulation: Add 50 µL of LPS solution (final concentration, e.g., 100 ng/mL) to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Supernatant Collection: Centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell-free supernatant for analysis.

-

Cytokine Quantification: Measure the concentration of the target cytokines (e.g., TNF-α) in the supernatants using specific ELISA kits, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration relative to the vehicle-treated, LPS-stimulated control. Determine the IC₅₀ value by plotting the data as described for the PDE4 assay.

Conclusion

The discovery and development of this compound is a prime example of successful structure-based drug design, leveraging the unique properties of boron chemistry to create a novel therapeutic agent. Its targeted inhibition of PDE4 provides an effective, non-steroidal option for controlling the inflammation central to atopic dermatitis. The synthetic routes are well-established, and its mechanism of action is supported by robust biochemical and cellular data. This guide provides a foundational overview for researchers and scientists involved in the ongoing development of innovative dermatological therapies.

References

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US10329311B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Pharmacodynamics of Crisaborole in Preclinical Skin Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisaborole, a nonsteroidal, topical anti-inflammatory agent, has emerged as a significant therapeutic option for mild-to-moderate atopic dermatitis (AD).[1] Its unique boron-based structure allows for effective skin penetration and selective inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various preclinical skin models, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action: PDE4 Inhibition and Downstream Effects

This compound's primary mechanism of action is the inhibition of the PDE4 enzyme.[4][5] PDE4 is highly expressed in immune and keratinocyte cells and is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling.[6][7]

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[8] This increase in cAMP levels activates Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors, including the nuclear factor kappa-B (NF-κB) and nuclear factor of activated T-cells (NFAT) pathways.[3] The ultimate effect is a reduction in the production of pro-inflammatory cytokines, which are central to the pathophysiology of inflammatory skin diseases like atopic dermatitis and psoriasis.[2][4]

The specific cytokines modulated by this compound include those related to Th1 (IFN-γ, TNF-α), Th2 (IL-4, IL-5, IL-13), and Th17/Th22 (IL-17, IL-22) inflammatory pathways.[3] This broad anti-inflammatory activity contributes to the clinical improvements observed, such as reduced epidermal thickness and enhanced skin barrier function.[7]

Caption: this compound inhibits PDE4, increasing cAMP levels and leading to reduced pro-inflammatory cytokine production.

Preclinical Skin Models and Experimental Protocols

The pharmacodynamic properties of this compound have been evaluated in several preclinical models that mimic key aspects of human inflammatory skin diseases.

Imiquimod-Induced Psoriasis-Like Dermatitis in Mice

This model is used to investigate the effects of this compound on psoriasis-like skin inflammation and associated symptoms like pruritus.[6]

Experimental Protocol:

-

Animal Model: C57BL/6 wild-type mice are typically used.[6]

-

Induction of Dermatitis: A daily topical application of imiquimod (IMQ) cream is administered to the ears of the mice for four consecutive days to induce an inflammatory response resembling psoriasis.[6]

-

Treatment: Four hours after each IMQ application, the affected ear is treated with either this compound ointment (commonly 2%) or a vehicle ointment as a control.[6]

-

Endpoint Analysis: After the treatment period, various parameters are assessed, including:

Caption: Experimental workflow for evaluating this compound in a mouse model of psoriasis-like dermatitis.

Atopic Dermatitis-Like Skin Inflammation Models

To model atopic dermatitis, researchers have utilized skin injury models, particularly in mice with genetic predispositions such as filaggrin deficiency.[6]

Experimental Protocol (Skin Injury in Filaggrin-Deficient Mice):

-

Animal Model: Filaggrin-deficient (ft/ft) mice, which are prone to developing AD-like symptoms, are used.[7]

-

Induction of Inflammation: A skin injury is created to initiate an inflammatory response.[7]

-

Treatment: Following a period of inflammation development (e.g., 21 days post-injury), mice are treated topically on a daily basis with 2% this compound ointment or a vehicle control for a specified duration (e.g., 10 days).[7]

-

Endpoint Analysis:

-

Area of Inflammation: The surface area of skin inflammation is measured and compared between treatment groups.[7]

-

Histological Analysis: Skin biopsies are taken to assess epidermal thickness and cellular infiltrates.

-

Cytokine Levels: IL-1α levels, which are typically elevated in filaggrin-deficient skin, are measured.[6]

-

Staphylococcus aureus Skin Colonization in AD-Like Inflammation

This model assesses the effect of this compound on bacterial colonization, a common complication of atopic dermatitis.[6]

Experimental Protocol:

-

Animal Model and Induction: An AD-like skin inflammation model is established as described above.

-

Bacterial Challenge: The inflamed skin is epicutaneously exposed to Staphylococcus aureus.

-

Treatment: Mice are treated with this compound or vehicle ointment.

-

Endpoint Analysis: The bacterial burden on the skin is quantified to determine the effect of treatment on S. aureus colonization.[6]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro PDE4 Inhibition

| PDE4 Isoform | IC50 (nM) | Reference |

| Human PDE4 (Multiple Isoforms) | 55 - 340 | [9] |

IC50: Half-maximal inhibitory concentration

Table 2: Effects of this compound in Preclinical Skin Models

| Preclinical Model | Key Finding | Quantitative Effect | Reference | | :--- | :--- | :--- | | Imiquimod-Induced Psoriasis-Like Dermatitis | Reduction of Immune Cell Infiltration | Decreased levels of neutrophils and macrophages in the skin. |[6] | | Imiquimod-Induced Psoriasis-Like Dermatitis | Antipruritic Effect | Significant inhibition of spontaneous scratching behavior. |[10] | | Imiquimod-Induced Psoriasis-Like Dermatitis | Reduction of Neutrophil Chemokines | Significantly decreased levels of CXCL1, CXCL2, and CXCL5. |[10] | | Skin Injury Model in Filaggrin-Deficient Mice | Reduction of Skin Inflammation | Significant reduction in the area of skin inflammation compared to vehicle. |[7] | | S. aureus Colonization in AD-like Inflammation | Reduction of Bacterial Burden | Reduced S. aureus skin colonization. |[6] | | General Skin Inflammation Model | Anti-inflammatory Activity | Displayed topical anti-inflammatory activity. |[2] | | Mouse Model of Atopic Dermatitis | Inhibition of Neutrophil Infiltration | Prevented the increase in epidermal neutrophils in contact with epidermal nerves. |[11] |

Conclusion

Preclinical studies in various skin models have robustly demonstrated the pharmacodynamic effects of this compound. Its targeted inhibition of PDE4 effectively dampens the inflammatory cascade central to the pathogenesis of atopic dermatitis and other inflammatory skin conditions. The data from these models, showing a reduction in immune cell infiltration, pruritus, and pro-inflammatory cytokine production, provide a strong scientific rationale for the clinical efficacy of this compound. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of dermatology and drug development, facilitating further investigation into the therapeutic potential of PDE4 inhibitors.

References

- 1. This compound and its potential role in treating atopic dermatitis: overview of early clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 5. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 6. This compound efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Crisaborole's Effect on Cyclic Adenosine Monophosphate (cAMP) Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crisaborole is a non-steroidal, topical phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of mild to moderate atopic dermatitis (AD).[1][2] Its mechanism of action is centered on the inhibition of PDE4, the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells.[3][4] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.[5][6] This elevation in cAMP modulates downstream signaling pathways, resulting in a reduction of pro-inflammatory cytokines and chemokines, which are key mediators in the pathophysiology of atopic dermatitis.[3][7] This guide provides a detailed examination of this compound's effect on cAMP, including its mechanism of action, quantitative effects on inflammatory mediators, relevant experimental protocols, and the key signaling pathways involved.

Introduction to this compound and Atopic Dermatitis

Atopic dermatitis is a chronic inflammatory skin condition characterized by intense itching and eczematous lesions.[8] The underlying pathophysiology involves a complex interplay of immune dysregulation, with elevated activity of PDE4 in immune cells being a significant contributor.[2][9] PDE4 hydrolyzes cAMP into adenosine monophosphate (AMP), and its overactivity in AD leads to decreased cAMP levels and a subsequent increase in the production of pro-inflammatory cytokines.[7][10][11] this compound, a boron-based small molecule, was specifically designed to effectively penetrate the skin and selectively inhibit PDE4, thereby addressing this core aspect of AD pathology.[9][12]

Mechanism of Action: PDE4 Inhibition and cAMP Elevation

The primary mechanism of action of this compound involves the selective, reversible, and competitive inhibition of the PDE4 enzyme.[5] The boron atom within this compound's structure is key to its high affinity and binding to the active site of PDE4.[13]

Inhibition of PDE4 prevents the degradation of cAMP to AMP.[10] This leads to an accumulation of intracellular cAMP within key inflammatory cells, such as T-cells, monocytes, keratinocytes, and neutrophils.[6][9][14]

Caption: this compound inhibits PDE4, preventing cAMP degradation and increasing its intracellular levels.

Downstream Signaling Pathways Modulated by Elevated cAMP

The increase in intracellular cAMP initiated by this compound activates several downstream anti-inflammatory pathways. A primary effector of cAMP is Protein Kinase A (PKA).[6]

-

PKA Activation: Elevated cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.

-

CREB Phosphorylation: Activated PKA phosphorylates the cAMP Response Element-Binding protein (CREB).

-

Gene Transcription Modulation: Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP Response Elements (CRE) in the promoter regions of target genes. This interaction modulates the transcription of various genes, leading to:

-

Suppression of Pro-inflammatory Cytokines: A reduction in the production of key inflammatory mediators including Tumor Necrosis Factor-alpha (TNF-α), and various interleukins (IL-2, IL-5).[3]

-

Inhibition of Inflammatory Pathways: Downregulation of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT).[3][9]

-

Caption: Elevated cAMP activates PKA, leading to CREB phosphorylation and reduced inflammatory gene expression.

Quantitative Data on this compound's Anti-inflammatory Effects

While direct quantification of cAMP level changes in human skin post-crisaborole application is not extensively published, its downstream effects on cytokine production have been measured. These effects serve as a surrogate measure of its biological activity.

| Cytokine | Cell Type | Effect of this compound | Reference |

| TNF-α | Peripheral Blood Mononuclear Cells (PBMCs) | Suppressed release | [3] |

| IL-2 | PBMCs | Suppressed release | [3] |

| IL-5 | PBMCs | Suppressed release | [3] |

| Interferon-γ (IFN-γ) | PBMCs | Suppressed release | [3] |

| CXCL1 | Keratinocytes | Reduced expression (in mouse model) | |

| CXCL2 | Keratinocytes | Reduced expression (in mouse model) |

Experimental Protocols

Protocol for Measuring Intracellular cAMP Levels

This protocol outlines a typical cell-based assay to quantify changes in intracellular cAMP levels in response to a PDE4 inhibitor like this compound. A common method is the competitive enzyme-linked immunosorbent assay (ELISA).

Objective: To measure the dose-dependent effect of this compound on cAMP accumulation in cultured human keratinocytes or PBMCs.

Materials:

-

Human keratinocytes or PBMCs

-

Cell culture medium (e.g., DMEM) and supplements

-

This compound stock solution (dissolved in DMSO)

-

Forskolin (an adenylyl cyclase activator)

-

Cell lysis buffer

-

cAMP competitive ELISA kit

-

Microplate reader

Methodology:

-

Cell Culture: Plate cells (e.g., keratinocytes) in a multi-well plate and culture until they reach approximately 80-90% confluency.

-

Pre-incubation with Inhibitor:

-

Prepare serial dilutions of this compound in serum-free medium. A typical concentration range might be from 1 nM to 100 µM.

-

Aspirate the growth medium and replace it with the this compound dilutions or a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 1 hour at 37°C to allow the inhibitor to enter the cells.

-

-

Stimulation of cAMP Production:

-

Add a submaximal concentration of forskolin (e.g., 1-10 µM, to be determined empirically) to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium.

-

Add cell lysis buffer to each well to release intracellular contents, including cAMP.

-

-

cAMP Quantification (ELISA):

-

Perform the cAMP competitive ELISA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates and cAMP standards to a microplate pre-coated with a cAMP-binding protein.

-

Adding a cAMP-alkaline phosphatase conjugate.

-

Incubating to allow competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution and measuring the absorbance.

-

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the cAMP concentration against the this compound concentration to determine the dose-response relationship.

-

Caption: Workflow for a cell-based assay to measure this compound's effect on cAMP levels.

Protocol for PDE4 Inhibition Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on PDE4 enzyme activity. A common method is a radioassay.

Objective: To determine the IC50 value of this compound for the PDE4 enzyme.

Materials:

-

Purified recombinant human PDE4 enzyme

-

This compound stock solution

-

[³H]-cAMP (radiolabeled substrate)

-

Assay buffer

-

Snake venom nucleotidase (to convert [³H]-AMP to [³H]-adenosine)

-

Anion-exchange resin (to separate [³H]-adenosine from unreacted [³H]-cAMP)

-

Scintillation fluid and counter

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified PDE4 enzyme, and varying concentrations of this compound or a vehicle control.

-

Initiate Reaction: Add a known amount of [³H]-cAMP to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specific time, ensuring the reaction stays within the linear range.

-

Terminate Reaction: Stop the reaction by boiling the tubes.

-

Convert AMP to Adenosine: Add snake venom nucleotidase and incubate to convert the [³H]-AMP product into [³H]-adenosine.

-

Separate Product: Add an anion-exchange resin slurry. The resin binds the negatively charged, unreacted [³H]-cAMP, while the neutral [³H]-adenosine product remains in the supernatant.

-

Quantification: Centrifuge the tubes, transfer the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of PDE4 activity at each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal curve to determine the IC50 value.

-

Conclusion

This compound's therapeutic effect in atopic dermatitis is fundamentally linked to its ability to inhibit PDE4 and subsequently increase intracellular cAMP levels. This mechanism triggers a cascade of anti-inflammatory responses by modulating gene transcription and downregulating the production of key pro-inflammatory cytokines. The targeted, topical application of this compound allows for localized elevation of cAMP in the skin, effectively reducing inflammation with minimal systemic exposure.[12] The experimental protocols detailed herein provide a framework for researchers to further investigate and quantify the pharmacodynamic effects of this compound and other PDE4 inhibitors in relevant cellular and biochemical systems.

References

- 1. dermnetnz.org [dermnetnz.org]

- 2. This compound and its potential role in treating atopic dermatitis: overview of early clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]

- 5. This compound: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. "this compound and its potential role in treating atopic dermatitis: over" by L T. Zane, S Chanda et al. [scholarlycommons.henryford.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dermatologytimes.com [dermatologytimes.com]

Crisaborole: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisaborole, a novel boron-containing benzoxaborole, is a non-steroidal topical treatment approved for mild-to-moderate atopic dermatitis. Its unique molecular structure, centered around a boron atom, facilitates its mechanism of action as a potent and selective phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to the downregulation of pro-inflammatory cytokines implicated in the pathogenesis of atopic dermatitis. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical name 4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile, is a low-molecular-weight compound (251.05 g/mol ) that facilitates effective penetration through human skin.[3] The presence of a boron atom within its benzoxaborole ring system is a key structural feature that underpins its biological activity.[2][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its formulation, delivery, and pharmacokinetic profile.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₀BNO₃ | [5] |

| Molecular Weight | 251.05 g/mol | [3] |

| Melting Point | 128-133 °C | |

| LogP (Octanol/Water) | 2.78 - 3.24 | [6] |

| Aqueous Solubility | Insoluble | [2] |

| Solubility in Organic Solvents | Freely soluble in isopropyl alcohol and propylene glycol. | [2] |

| Protein Binding | 97% (in human plasma) | [7] |

Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade.[8][9] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[8]

Signaling Pathway

The inhibition of PDE4 by this compound leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators. The boron atom in this compound's structure is crucial for its interaction with the active site of the PDE4 enzyme.[2][4]

PDE4 Subtype Selectivity

This compound exhibits inhibitory activity against various PDE4 subtypes. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in Table 2.

| PDE4 Subtype | IC50 (µM) | References |

| PDE4 (general) | 0.49 | [5] |

| PDE1A3 | 6.1 | [5] |

| PDE3Cat | 6.4 | [5] |

| PDE4Cat | 0.11 | [5] |

| PDE7A1 | 0.73 | [5] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4 enzymes.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the substrate, cAMP, are prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Incubation: The PDE4 enzyme is incubated with the various concentrations of this compound.

-

Reaction Initiation: The reaction is initiated by the addition of cAMP.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of remaining cAMP or the product, AMP, is quantified. This can be done using various methods, such as radioimmunoassay, fluorescence polarization, or enzyme-coupled colorimetric assays.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cytokine Release Assay

Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines from immune cells.

General Protocol:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells are cultured.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound.

-

Stimulation: The cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS]) to induce cytokine production.

-

Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IL-2, IL-4, IL-5) in the supernatant are measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.[10]

-

Data Analysis: The inhibition of cytokine release by this compound is calculated and compared to untreated controls.

Synthesis and Characterization

The synthesis of this compound has been described through various routes. A common starting material is 2-bromo-5-hydroxybenzaldehyde.[11][12] The synthesis generally involves the protection of functional groups, followed by a key borylation step and subsequent deprotection and cyclization to yield the final product.[11]

General Synthetic Scheme:

-

Protection of the aldehyde group of 2-bromo-5-hydroxybenzaldehyde.

-

Etherification of the hydroxyl group with 4-fluorobenzonitrile.

-

Borylation of the aryl bromide, often via a lithium-halogen exchange followed by reaction with a borate ester.

-

Deprotection of the aldehyde and spontaneous cyclization to form the benzoxaborole ring.

The structure of the synthesized this compound is confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Pharmacokinetics and Metabolism

This compound is administered topically and is rapidly absorbed into the skin.[13] Systemic exposure is limited as the drug is extensively metabolized into inactive metabolites.[8][13]

Pharmacokinetic Parameters

Key pharmacokinetic parameters of this compound from clinical studies are summarized in Table 3.

| Parameter | Value | References |

| Cmax (ng/mL) | 41.5 ± 15.0 | [1] |

| Tmax (hours) | 5.50 (median) | [1] |

| AUC₀-t (ng·h/mL) | 394 ± 102 | [1] |

| t₁/₂ (hours) | 4.34 ± 1.07 | [1] |

Metabolism

This compound is metabolized primarily through hydrolysis and oxidation into two major inactive metabolites.[13] The primary route of excretion for these metabolites is renal.[1]

Clinical Efficacy

The efficacy of this compound for the treatment of mild-to-moderate atopic dermatitis has been established in two large, identical, multicenter, randomized, double-blind, vehicle-controlled phase 3 trials (AD-301 and AD-302).[14][15][16][17][18]

Clinical Trial Design

Key Efficacy Results

In both pivotal phase 3 studies, a significantly greater proportion of patients treated with this compound achieved the primary endpoint of an Investigator's Static Global Assessment (ISGA) score of clear (0) or almost clear (1) with a ≥2-grade improvement from baseline at day 29 compared to vehicle.[14][19] this compound also demonstrated a rapid onset of action, with a significant improvement in pruritus observed early in the treatment course.[20]

Conclusion

This compound represents a significant advancement in the topical treatment of atopic dermatitis, offering a non-steroidal option with a favorable safety profile. Its unique boron-based structure and its targeted inhibition of PDE4 provide a clear mechanism for its anti-inflammatory effects. The comprehensive data on its physicochemical properties, mechanism of action, synthesis, pharmacokinetics, and clinical efficacy presented in this guide underscore its importance as a therapeutic agent and provide a solid foundation for further research and development in the field of inflammatory skin diseases.

References

- 1. Pharmacokinetics, Bioequivalence, and Safety Studies of this compound Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Flow Process for Production of this compound Using Organolithium Chemistry with Control over Impurity Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. publications.aap.org [publications.aap.org]

- 7. This compound and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]

- 8. This compound Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. labcorp.com [labcorp.com]